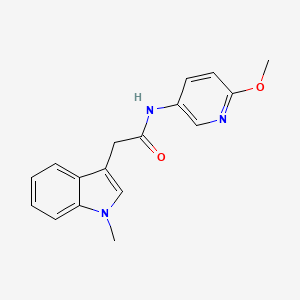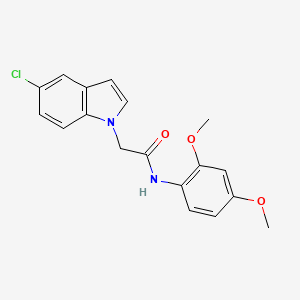
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 1-position. The acetamide linkage connects these two aromatic systems, potentially imparting unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.
Formation of the Indole Intermediate: 1-methylindole is synthesized or obtained commercially.
Coupling Reaction: The pyridine and indole intermediates are coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with pyridine and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-methoxypyridin-3-yl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(6-hydroxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a hydroxyl group instead of a methoxy group on the pyridine ring.
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole ring is substituted at a different position.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the pyridine and indole rings, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H17N3O2 |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
N-(6-methoxypyridin-3-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-12(14-5-3-4-6-15(14)20)9-16(21)19-13-7-8-17(22-2)18-10-13/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
Clé InChI |
WNZHVHLKGUZSQA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12174529.png)
![N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B12174530.png)

![1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12174538.png)

![ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12174551.png)


![N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B12174580.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174584.png)
![N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12174589.png)
![Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12174595.png)
![3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B12174602.png)
![2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12174610.png)
